
Mezigdomide
Overview
Description
Mezigdomide, also known as BMS-986348, is a novel cereblon E3 ligase modulator developed by Bristol Myers Squibb. It is primarily investigated for its potential in treating relapsed and refractory multiple myeloma. This compound induces potent degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the survival of multiple myeloma cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mezigdomide is synthesized through a multi-step process involving the formation of a piperidinyl-isoindolinone core, followed by the introduction of a piperazinyl-benzonitrile moiety. The synthetic route typically involves:
- Formation of the piperidinyl-isoindolinone core through cyclization reactions.
- Introduction of the piperazinyl-benzonitrile moiety via nucleophilic substitution reactions.
- Final purification steps to obtain the desired compound with high purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route with optimized reaction conditions to ensure high yield and purity. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Mezigdomide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound, leading to different derivatives.
Substitution: Nucleophilic substitution reactions are commonly used in the synthesis of this compound and its derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Mezigdomide has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the cereblon E3 ligase complex and its role in protein degradation.
Biology: Investigated for its effects on immune cell modulation and transcription factor degradation.
Medicine: Primarily researched for its potential in treating multiple myeloma and other hematological malignancies.
Industry: Potential applications in the development of new therapeutic agents targeting protein degradation pathways
Mechanism of Action
Mezigdomide exerts its effects by binding to cereblon, a component of the cullin 4A ring ligase-cereblon E3 ubiquitin ligase complex. This binding alters the conformation of cereblon, leading to the recruitment of novel protein substrates for selective proteasomal degradation. The primary targets of this compound are the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), whose degradation results in increased apoptosis of multiple myeloma cells and activation of T cells .
Comparison with Similar Compounds
Lenalidomide: Another cereblon E3 ligase modulator used in the treatment of multiple myeloma.
Pomalidomide: A cereblon E3 ligase modulator with similar applications but less potent than mezigdomide.
Iberdomide: A newer cereblon E3 ligase modulator with intermediate potency between lenalidomide and this compound.
This compound’s unique properties make it a promising candidate for further research and development in the field of cancer therapy.
Biological Activity
Mezigdomide, a novel cereblon E3 ubiquitin ligase modulator (CELMoD), has garnered significant attention for its potent biological activity, particularly in the treatment of hematological malignancies such as multiple myeloma (MM) and acute myeloid leukemia (AML). This article delves into the compound's mechanisms of action, preclinical and clinical efficacy, and its potential role in overcoming resistance to existing therapies.
This compound operates by modifying the conformation of cereblon within the cullin 4A ring ligase–cereblon (CRL4CRBN) E3 ubiquitin ligase complex. This alteration facilitates the selective degradation of key transcription factors, specifically Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for hematopoietic cell development and differentiation. The degradation of these proteins is associated with anti-proliferative effects in MM and AML cell lines, enhancing immune response and apoptosis in malignant cells .
Preclinical Findings
Preclinical studies have demonstrated that this compound exhibits potent anti-proliferative effects across various MM cell lines, including those resistant to lenalidomide and pomalidomide. In mouse xenograft models, this compound not only reduced tumor burden but also showed synergistic effects when combined with other therapies, such as dexamethasone and proteasome inhibitors .
Table 1: Summary of Preclinical Efficacy Studies
Multiple Myeloma
This compound has been evaluated in several clinical trials, particularly in patients with relapsed/refractory multiple myeloma. The phase 1/2 CC-92480-MM-001 study highlighted its efficacy when combined with dexamethasone. Among heavily pretreated patients, the overall response rate (ORR) was reported at 40.6%, with notable rates of stringent complete response (sCR) and very good partial response (VGPR) .
Table 2: Clinical Response Rates in Multiple Myeloma Trials
Treatment Regimen | ORR (%) | sCR (%) | VGPR (%) | PR (%) | SD (%) |
---|---|---|---|---|---|
This compound + Dexamethasone | 40.6 | 2.0 | 20.0 | 16.0 | 20.0 |
This compound + Tazemetostat + Dexamethasone | Early signals observed; specific rates not yet published |
Case Studies
Several case studies have illustrated the promising efficacy of this compound in clinical settings:
- Case Study 1 : A patient with triple-class refractory MM achieved a VGPR after treatment with this compound combined with dexamethasone, highlighting the drug's potential in difficult-to-treat populations .
- Case Study 2 : In a cohort of patients treated with this compound alone, a significant reduction in tumor burden was observed in those previously resistant to lenalidomide .
Safety Profile
The safety profile of this compound appears manageable, with common adverse effects including myelosuppression and infections. These side effects align with those seen in other therapies targeting similar pathways but are generally considered tolerable for the patient population being treated .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of action of mezigdomide, and how does it differ from traditional immunomodulatory drugs (IMiDs)?
this compound is a cereblon E3 ligase modulator (CELMoD) that induces rapid degradation of Ikaros (IKZF1) and Aiolos (IKZF3), transcription factors critical for myeloma cell survival. Unlike IMiDs (e.g., lenalidomide, pomalidomide), this compound exhibits higher binding affinity to cereblon (CRBN), enabling deeper degradation of these targets even in IMiD-resistant cell lines. Preclinical models show maximum Ikaros degradation within 5 minutes (vs. 20–35 minutes for pomalidomide/lenalidomide) and an IC50 of 30 nM compared to 1.27 μM for lenalidomide .
Q. What are the key pharmacodynamic parameters of this compound in preclinical and clinical studies?
Pharmacodynamic studies reveal that this compound achieves >90% degradation of Ikaros/Aiolos in MM cell lines, correlating with antiproliferative activity. In clinical trials, maximal target degradation occurs within 24–48 hours post-administration. Dose-dependent myelosuppression (e.g., grade 3/4 neutropenia in 40–53.6% of patients) is a hallmark of its mechanism, reflecting on-target effects on hematopoietic precursors .
Advanced Research Questions
Q. How can researchers optimize bioanalytical methods for quantifying this compound in plasma matrices?
A validated LC-MS/MS method using SCIEX Triple Quad MS with MRM detection achieves a lower limit of quantification (LLOQ) of 10 pg/mL in rat plasma. Key parameters include:
- Chromatography : 5.0-minute gradient with 2.1 mm × 50 mm C18 column.
- Ion transitions : m/z 512.2 → 355.1 (quantifier) and 512.2 → 308.1 (qualifier).
- Sample prep : Protein precipitation with acetonitrile (3:1 solvent-to-plasma ratio), centrifugation at 15,000 rpm (4°C), and direct analysis of supernatant .
Q. What experimental design considerations are critical for evaluating this compound in relapsed/refractory multiple myeloma (RRMM) clinical trials?
Phase 1/2 trials (e.g., NCT03374085) prioritize:
- Dosing : 1 mg/day (3 weeks on/1 week off) combined with dexamethasone (40 mg weekly).
- Patient selection : Triple-class refractory (IMiD, proteasome inhibitor, anti-CD38 mAb) with ≥3 prior lines.
- Endpoints : ORR (primary), duration of response (DOR), and progression-free survival (PFS). Subgroup analyses (e.g., extramedullary disease, anti-BCMA-exposed patients) require stratification to assess efficacy in high-risk populations .
Q. How can researchers reconcile contradictory efficacy data in this compound clinical trials (e.g., ORR vs. PFS)?
While this compound + dexamethasone achieved an ORR of 40.6% in phase 2 trials, median PFS remained modest (4.4 months). This discrepancy may arise from:
- Tumor heterogeneity : High-risk cytogenetics or extramedullary disease reduced responses (ORR: 30% in plasmacytoma subgroups).
- Dosing limitations : Myelosuppression necessitating dose reductions (e.g., 0.6 mg in combination studies).
- Immune microenvironment : Synergy with proteasome inhibitors (e.g., bortezomib) improved ORR to 80% in preclinical models, suggesting combination strategies may enhance durability .
Q. What methodologies are used to assess this compound's synergy with other agents (e.g., monoclonal antibodies, proteasome inhibitors)?
Preclinical synergy is evaluated via:
- In vitro assays : Apoptosis/cell viability (CellTiter-Glo) in IMiD-resistant MM cell lines.
- In vivo models : Patient-derived xenografts (PDX) treated with this compound + daratumumab or carfilzomib.
- Pharmacodynamic biomarkers : Cereblon occupancy (SPR/BLI), Ikaros/Aiolos degradation (Western blot), and cytokine profiling (e.g., IL-2, IFN-γ) to quantify immune activation .
Q. Data Analysis and Validation
Q. How should researchers address variability in this compound response rates across patient subgroups?
Multivariate regression models adjusting for covariates (e.g., prior anti-BCMA therapy, cytogenetic risk) can identify predictors of response. In the CC-92480-MM-002 trial, BCMA-exposed patients had a 50% ORR vs. 30% in extramedullary disease subgroups, highlighting the need for adaptive trial designs with biomarker-driven enrollment .
Q. What validation strategies ensure reproducibility of this compound's preclinical findings in translational studies?
- Orthogonal assays : Confirm target degradation via CRISPR-Cas9 knockout of CRBN to validate on-mechanism effects.
- Dose-response correlation : Compare in vitro IC50 values with clinical pharmacokinetic data (Cmax and AUC).
- Clinical corroboration : Validate preclinical synergy (e.g., this compound + elotuzumab) in early-phase trials using flow cytometry for NK cell activation .
Properties
IUPAC Name |
4-[4-[[4-[[2-[(3S)-2,6-dioxopiperidin-3-yl]-1-oxo-3H-isoindol-4-yl]oxymethyl]phenyl]methyl]piperazin-1-yl]-3-fluorobenzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30FN5O4/c33-26-16-23(17-34)8-9-27(26)37-14-12-36(13-15-37)18-21-4-6-22(7-5-21)20-42-29-3-1-2-24-25(29)19-38(32(24)41)28-10-11-30(39)35-31(28)40/h1-9,16,28H,10-15,18-20H2,(H,35,39,40)/t28-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTINZZFBHWSAGL-NDEPHWFRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCN(CC5)C6=C(C=C(C=C6)C#N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)NC(=O)[C@H]1N2CC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCN(CC5)C6=C(C=C(C=C6)C#N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30FN5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2259648-80-9 | |
Record name | Mezigdomide [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2259648809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MEZIGDOMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA88IH4O02 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.